molecular formula C11H14N4O4 B2517500 2,4-dinitro-5-piperidin-1-ylaniline CAS No. 897544-63-7

2,4-dinitro-5-piperidin-1-ylaniline

Cat. No.: B2517500
CAS No.: 897544-63-7
M. Wt: 266.257
InChI Key: ZPSOJOFPFHVPBV-UHFFFAOYSA-N
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Description

2,4-Dinitro-5-piperidin-1-ylaniline is a chemical compound of interest in synthetic and medicinal chemistry research, incorporating both a piperidine ring and a dinitroaniline moiety. The piperidine subunit is a privileged structure in pharmaceutical development, found in more than twenty classes of therapeutics and numerous alkaloids . The 2,4-dinitroaniline component is a known synthetic intermediate used in the manufacturing of dyes, pesticides, and other fine chemicals . Compounds featuring a similar structural framework, particularly those combining an aromatic nitro group with a piperidine substituent, have been investigated as potential inhibitors for targets relevant to Alzheimer's disease (AD), such as acetylcholinesterase (AChE) . The integration of these two pharmacophores makes this compound a valuable scaffold for constructing more complex molecular architectures in materials science and for exploring structure-activity relationships in biological systems . Researchers can utilize this building block to develop novel heterocyclic systems, study intermolecular interactions in crystal packaging, or synthesize potential bioactive molecules with anticipated antitumor, antiviral, or anti-neurodegenerative activities . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as aromatic nitro compounds and certain aniline derivatives can be toxic .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-8-6-10(13-4-2-1-3-5-13)11(15(18)19)7-9(8)14(16)17/h6-7H,1-5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOJOFPFHVPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897544-63-7
Record name 2,4-dinitro-5-(piperidin-1-yl)aniline
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Synthetic Methodologies for 2,4 Dinitro 5 Piperidin 1 Ylaniline and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) as a Primary Synthetic Route

The most common and direct method for synthesizing 2,4-dinitro-5-piperidin-1-ylaniline is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the dinitroaromatic core, which is significantly activated towards nucleophilic attack. masterorganicchemistry.com In this reaction, an electron-rich nucleophile, such as piperidine (B6355638), displaces a leaving group on the aromatic ring.

The generally accepted mechanism for the SNAr reaction between a dinitroaromatic substrate and a nucleophile like piperidine is a two-step addition-elimination process. nih.govnih.gov

Nucleophilic Addition and Formation of a Meisenheimer Complex : The reaction initiates with the attack of the piperidine nucleophile on the electron-deficient carbon atom of the aromatic ring that bears the leaving group. masterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction. nih.gov The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. masterorganicchemistry.comnih.gov The presence of two strong electron-withdrawing nitro groups (–NO₂) at the ortho and para positions relative to the site of substitution is crucial for stabilizing this anionic intermediate by delocalizing the negative charge across the aromatic system. masterorganicchemistry.comnih.gov

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a halide ion). nih.gov For reactions involving protonated nucleophiles like secondary amines, the process can be more complex, potentially involving a zwitterionic intermediate that is then deprotonated, often by another molecule of the amine acting as a base, before or during the leaving group's departure. nih.gov

While the stepwise pathway is most common, some SNAr reactions have been found to proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur simultaneously. However, for highly activated systems like dinitroaromatics, the stepwise mechanism featuring a distinct Meisenheimer intermediate is predominant. nih.gov

In SNAr reactions, the nature of the leaving group significantly impacts the reaction rate, but not in the way typically observed in aliphatic nucleophilic substitutions (SN1 and SN2). The established order of reactivity for leaving groups in activated aryl halides, often called the "element effect," is F > Cl > Br > I. nih.govresearchgate.net This order is counterintuitive if C-X bond strength were the primary factor.

Kinetic studies comparing 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene (B32670) have confirmed this effect, showing that the rate of reaction with piperidine is significantly higher for the fluoro-substituted compound. rsc.org

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions

Leaving Group Relative Reactivity Order Rationale
F Highest High electronegativity strongly activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
NO₂ High Strong electron-withdrawing group that also activates the ring.
Cl Moderate Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. nih.govresearchgate.net
Br Moderate Similar reactivity to chlorine. nih.govresearchgate.net

The choice of solvent plays a critical role in the kinetics of SNAr reactions involving piperidine. The reaction rate is influenced by solvent polarity and its ability to form hydrogen bonds. rsc.orgrsc.org Generally, reactions of piperidine with dinitroaromatic substrates are favored in polar solvents that can act as both hydrogen bond donors (HBD) and acceptors (HBA). rsc.org

Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) can accelerate the reaction by solvating the charged Meisenheimer intermediate. rsc.org However, the specific interactions between the solvent, the nucleophile, and the leaving group can lead to complex outcomes. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, HBD solvents such as chloroform (B151607) can assist in the departure of the fluoride (B91410) ion. rsc.org This assistance can be so significant that it causes the rate-determining step to shift from the initial nucleophilic attack to the expulsion of the leaving group. rsc.org

The reaction is also subject to base catalysis. A second molecule of piperidine can act as a base, assisting in the deprotonation of the zwitterionic intermediate formed after the initial attack. nih.govrsc.org This catalytic pathway is particularly significant in non-HBD solvents. rsc.org

Table 2: Influence of Solvent Type on SNAr Reaction of Dinitrobenzenes with Piperidine

Solvent Type Examples Effect on Reaction Rate Mechanism
Aprotic Polar Acetonitrile, DMF, Nitromethane Generally accelerates the reaction. rsc.org Stabilizes the charged Meisenheimer intermediate.
Aprotic Non-polar Toluene, Benzene (B151609), Dioxane Slower reaction rates compared to polar solvents. rsc.org Less effective at stabilizing charged intermediates.

Regioselectivity in SNAr reactions is dictated by the electronic effects of the substituents on the aromatic ring. For a successful reaction, strong electron-withdrawing groups, such as nitro groups, must be positioned ortho and/or para to the leaving group. masterorganicchemistry.com This specific arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. If the nitro groups are meta to the leaving group, this stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com

In the synthesis of this compound, a likely starting material would be a compound like 1-amino-5-halo-2,4-dinitrobenzene. In this substrate, the leaving group at the C-5 position is ortho to the nitro group at C-4 and para to the nitro group at C-2. This ortho/para relationship provides the necessary activation for piperidine to attack the C-5 position selectively, leading to the desired product. The electronic properties of other substituents on the ring can also influence the site of attack, but the directing power of the ortho/para nitro groups is the dominant factor. wuxiapptec.com

Alternative Synthetic Approaches for this compound

While direct SNAr is the primary route, alternative methods can be employed to generate similar dinitroaniline-piperidine structures. These methods often involve multi-step sequences that can be performed in a single reaction vessel.

An innovative one-pot method has been developed for the synthesis of dinitroaniline derivatives that involves the ring-opening of a pyridinium (B92312) salt. mdpi.comallfordrugs.com This procedure provides an alternative to the direct substitution of a leaving group on the aniline (B41778) ring.

The synthesis proceeds in two main stages:

Formation of a Pyridinium Salt : First, a reactive pyridinium salt is prepared. For example, 1-chloro-2,4-dinitrobenzene can be reacted with a substituted pyridine (B92270) (like 3-phenylpyridine) to form an N-(2,4-dinitrophenyl)pyridinium chloride salt. mdpi.comallfordrugs.com

Ring-Opening with an Amine : This pre-formed salt is then treated with a secondary amine, such as pyrrolidine (B122466) or piperidine, in a solvent like methanol. The amine attacks the pyridinium ring, leading to a ring-opening cascade that ultimately forms a dinitroaniline derivative. mdpi.comallfordrugs.com

This approach circumvents the need for a pre-functionalized dinitroaniline starting material and demonstrates a creative use of pyridinium salt chemistry to construct complex aniline adducts in a single pot.

Reductive Cross-Coupling Strategies for N-Substituted Anilines

The formation of N-substituted anilines via reductive cross-coupling represents a powerful and modern approach in organic synthesis. These reactions typically involve the coupling of an organic electrophile with an amine, facilitated by a transition metal catalyst and a stoichiometric reductant. Nickel-catalyzed reactions have become particularly prominent in this area, offering a cost-effective and versatile alternative to traditional methods. mdpi.com

Generally, nickel-catalyzed reductive cross-coupling reactions can proceed through two primary mechanistic pathways: a sequential reduction mechanism or a radical chain mechanism. nih.gov In a sequential reduction pathway, an aryl halide first undergoes oxidative addition to a Ni(0) species. The resulting Ni(II)-aryl complex is then reduced, eventually leading to the cross-coupled product. nih.gov These reactions often require careful optimization of the catalyst, ligand, and reductant to maximize the yield of the desired cross-coupled product over side products like homodimers. nih.gov

For instance, a highly enantioselective nickel-catalyzed reductive cross-coupling has been developed for coupling racemic benzylic chlorides with acyl chlorides using a chiral bis(oxazoline) (BOX) ligand and Manganese (Mn⁰) as the terminal reductant. nih.gov While this example forges a C-C bond, the underlying principles are applicable to C-N bond formation. The choice of solvent can be critical, with DMA providing higher reactivity, albeit with increased homocoupling. nih.gov

A mechanistically distinct and innovative strategy for aniline synthesis employs a dual photoredox-cobalt dehydrogenative coupling. This method utilizes cyclohexanones as saturated surrogates for aryl electrophiles. The cyclohexanone (B45756) first condenses with a primary or secondary amine to form a redox-active enamine. researchgate.net This intermediate then undergoes two successive rounds of photoredox oxidation, deprotonation, and cobalt-mediated hydrogen-atom transfer (HAT) to achieve aromatization, yielding the final aniline product. researchgate.net This approach circumvents the need for pre-functionalized aromatics and the limitations associated with classical aromatic substitution patterns. researchgate.net

Table 1: Example of Nickel-Catalyzed Reductive Cross-Coupling This table illustrates a representative reaction, not the direct synthesis of the title compound.

Reactant 1 Reactant 2 Catalyst / Ligand Reductant Solvent Product Yield Reference
Racemic Benzylic Chloride Acyl Chloride Ni(II) / Chiral Bis(oxazoline) Mn⁰ DMA Enantioenriched Ketone High nih.gov
Amine Cyclohexanone Co(dmgH)₂pyCl / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ - CH₃CN N-Substituted Aniline High researchgate.net

Synthesis of Related Dinitroaniline and Piperidine Derivatives

The synthesis of the target compound, this compound, can also be envisaged through the combination of pre-synthesized dinitroaniline and piperidine fragments. The literature provides extensive methodologies for preparing these important classes of compounds.

The preparation of dinitroaniline isomers is a well-established area of organic synthesis. A common and direct method for synthesizing 2,4-dinitroaniline (B165453) involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, a classic example of nucleophilic aromatic substitution. wikipedia.orgwikipedia.org This reaction is robust and can be performed by heating the reagents under pressure or by using ammonium (B1175870) acetate. orgsyn.org Analogously, reacting 1-chloro-2,4-dinitrobenzene with piperidine would be a logical and direct route to 2,4-dinitro-5-piperidin-1-ylbenzene, which could then be aminated.

Alternatively, dinitroanilines can be prepared via the nitration of a less substituted aniline. To avoid oxidation of the amino group, it is typically protected as an acetanilide (B955) before the nitration step, followed by hydrolysis to reveal the aniline. wikipedia.org The synthesis of other isomers, such as 2,6-dinitroaniline (B188716) and 3,4-dinitroaniline, often requires specific precursors and reaction conditions, such as the desulfonation of potassium 4-amino-3,5-dinitrobenzenesulfonate (B11482479) for the 2,6-isomer. orgsyn.org

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in drug design and are present in numerous pharmaceuticals. researchgate.netnih.gov Consequently, a vast array of synthetic methods for their construction has been developed. These methods can be broadly categorized into intramolecular and intermolecular cyclizations. nih.gov

Intramolecular cyclization strategies include metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov For example, a reductive hydroamination/cyclization cascade of alkynes can generate piperidines through an iminium ion intermediate that is subsequently reduced. nih.gov Intermolecular approaches, or annulation methods, build the ring from multiple components. A [5+1] annulation using a hydrogen borrowing strategy catalyzed by iridium(III) can form substituted piperidines stereoselectively from simpler precursors. nih.gov The synthesis of functionalized piperidines often involves the use of Lewis acids to activate the ring system towards nucleophilic attack, allowing for the introduction of substituents at the 2-position. acs.org

A specific example of piperidine derivative synthesis is the one-pot condensation reaction between 4-(piperidin-1-yl)benzaldehyde (B83096) and (2,4-dinitrophenyl)hydrazine, which yields the hydrazone derivative (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine) (DHP) in high yield. researchgate.net

Table 2: Selected Syntheses of Dinitroaniline Derivatives

Target Compound Starting Material Key Reagents Yield Reference
2,4-Dinitroaniline 1-Chloro-2,4-dinitrobenzene Aqueous Ammonia, Alcohol 68-76% orgsyn.org
2,6-Dinitroaniline Potassium 4-amino-3,5-dinitrobenzenesulfonate Sulfuric Acid, Water - orgsyn.org
2,4-Dinitroaniline Acetanilide Nitrating Agent, then Hydrolysis - wikipedia.org

Mechanistic Investigations and Reaction Dynamics of 2,4 Dinitro 5 Piperidin 1 Ylaniline Transformations

Elucidation of Reaction Mechanisms Involving the 2,4-Dinitro-5-piperidin-1-ylaniline Core

The primary mechanism governing the formation and subsequent reactions of compounds with the this compound core is the nucleophilic aromatic substitution (SNAr) mechanism. This process is generally accepted to proceed via a two-step addition-elimination pathway. researchgate.net

In the context of the formation of a 2,4-dinitro-piperidin-1-yl-aniline derivative, a suitable precursor, such as 1-chloro-2,4-dinitro-5-aminobenzene, would react with piperidine (B6355638). The reaction is initiated by the nucleophilic attack of piperidine on the electron-deficient aromatic ring. This attack is directed to a carbon atom bearing a leaving group (e.g., a halogen). The strong electron-withdrawing effect of the two nitro groups delocalizes the negative charge of the incoming nucleophile, stabilizing the intermediate.

This first step results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is a key feature of the SNAr mechanism. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final product. The nature of the leaving group and the reaction conditions can influence which of these two steps is rate-determining.

Kinetic Studies of Transformations Involving this compound

Kinetic studies are crucial for a quantitative understanding of reaction rates and the factors that influence them. While specific kinetic data for the transformations of this compound are not extensively documented, valuable insights can be drawn from studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine. researchgate.netumich.edu

The rate-limiting step in SNAr reactions involving dinitro-activated systems can be either the formation of the Meisenheimer complex or the expulsion of the leaving group. researchgate.net In many cases, particularly with good leaving groups, the initial nucleophilic attack is the slower, rate-determining step. However, when the leaving group is poor, its departure can become rate-limiting.

For the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in aprotic solvents, the detachment of the fluoride (B91410) ion is the rate-limiting step in many solvents. However, in hydrogen-bond donor solvents, which assist in the departure of the fluoride, the formation of the intermediate becomes the rate-determining step. rsc.org The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents also shows that the rate-determining step can vary, being either the formation of the zwitterionic intermediate or the departure of the leaving group depending on the solvent. researchgate.net

The following table presents second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in different environments, illustrating the influence of the reaction medium.

Reaction SystemSolvent/MediumTemperature (°C)Second-Order Rate Constant (k₂)
1-chloro-2,4-dinitrobenzene + piperidineAOT/n-hexane/water reverse micellesNot specifiedVaries with AOT concentration
Methyl 2,4-dichloro-3,5-dinitrobenzoate + piperidineMethanol25-45Dependent on temperature
Methyl 2,4-dichloro-3,5-dinitrobenzoate + piperidineBenzene (B151609)25-45Dependent on temperature

Note: Specific values for rate constants are highly dependent on experimental conditions and are presented here to illustrate the types of data obtained in such studies. researchgate.netresearchgate.net The reactions in micellar media are noted to be faster than in pure solvent. researchgate.net

Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deeper insight into the transition state of a reaction. A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign and magnitude of ΔS‡ offer clues about the degree of order in the transition state compared to the reactants.

For the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, a related system, a good linear relationship between ΔH‡ and ΔS‡ was observed, suggesting a common mechanism across the series of reactions. researchgate.net Similarly, for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines, the thermodynamic parameters were determined and found to be dependent on the nature of the solvent and the amine. researchgate.net

The following table provides illustrative data for activation parameters from a related reaction system.

Reaction SystemΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
2-chloro-3,5-dinitropyridine + substituted anilinesVaries with substituentVaries with substituentVaries with substituent
Methyl 2,4-dichloro-3,5-dinitrobenzoate + piperidine (in Methanol)Data not specifiedData not specifiedData not specified
Methyl 2,4-dichloro-3,5-dinitrobenzoate + piperidine (in Benzene)Data not specifiedData not specifiedData not specified

Note: The values of activation parameters are specific to the reaction and conditions studied. The data indicates that such parameters are regularly calculated in these types of mechanistic studies. researchgate.netresearchgate.net

Formation and Reactivity of Meisenheimer Complexes and Other Intermediates

In the case of dinitro-substituted anilines, the interaction with a base can lead to the formation of a conjugate base or, in some instances, a Meisenheimer complex through base addition to an unsubstituted carbon atom. rsc.org For example, the reaction of 2,6-dinitroaniline (B188716) with sodium methoxide (B1231860) shows competition between proton loss and base addition at the 3-position. rsc.org The formation of stable Meisenheimer complexes has also been observed in enzymatic pathways, such as during the mineralization of picric acid by certain bacteria. asm.org

The structure of the Meisenheimer complex for the reaction leading to a 2,4-dinitro-5-piperidino-aniline derivative would involve the piperidine nitrogen covalently bonded to the carbon atom that previously held the leaving group, with the negative charge delocalized across the aromatic ring and the nitro groups.

Catalytic Effects on Reaction Pathways (e.g., Base Catalysis, Metal Catalysis)

The rates of SNAr reactions can be significantly influenced by catalysts. Base catalysis is a common phenomenon in reactions involving amine nucleophiles. psu.edu A second molecule of the amine nucleophile, or another added base, can assist in the removal of a proton from the zwitterionic intermediate formed after the initial nucleophilic attack, thereby facilitating the reaction.

The extent of base catalysis can depend on the solvent and the leaving group. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine shows strong base catalysis in many aprotic solvents, as indicated by a large k₃/k₂ ratio, where k₃ is the base-catalyzed rate constant and k₂ is the uncatalyzed rate constant. rsc.org However, in hydrogen-bond donor solvents, the reaction is less sensitive to base catalysis. rsc.org Studies on the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in reverse micelles also point to a complex interplay of catalysis and medium effects, with the reaction being faster in the micellar medium than in pure n-hexane. researchgate.netumich.edu

While metal catalysis is less commonly discussed for this specific class of reactions, the broader field of cross-coupling reactions often employs metal catalysts for the formation of C-N bonds, representing an alternative synthetic strategy.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dinitro 5 Piperidin 1 Ylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,4-dinitro-5-piperidin-1-ylaniline, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals would be expected to correspond to the protons of the dinitroaniline ring and the piperidine (B6355638) substituent. The aromatic region would likely show distinct signals for the two protons on the dinitrophenyl ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of the two nitro groups and the electron-donating effect of the amino group.

The piperidine ring protons would typically appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected to resonate at a lower field compared to the other methylene (B1212753) protons (β- and γ-protons) due to the deshielding effect of the nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum would be expected to show distinct signals for each of the unique carbon atoms in the dinitroaniline and piperidine rings. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbons bearing the nitro groups would be expected to be deshielded and appear at a lower field. Conversely, the carbon attached to the amino group would be shielded. The piperidine carbons would appear in the aliphatic region, with the carbons alpha to the nitrogen showing a downfield shift.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

N-H stretching: The amino (NH₂) group would likely show symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic and aliphatic C-H stretching bands would be observed.

N-O stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) groups would be prominent.

C-N stretching: Vibrations corresponding to the C-N bonds of the amino and piperidine groups would be present.

C=C stretching: Aromatic ring C=C stretching vibrations would also be visible.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands in the UV and possibly the visible region. The presence of the dinitroaniline chromophore, with its extended conjugation and the presence of both electron-donating (amino, piperidinyl) and electron-withdrawing (nitro) groups, would likely result in significant absorption maxima (λmax). For the related compound 2,4-dinitroaniline (B165453), an absorption maximum is observed around 346 nm. researchgate.net The specific position and intensity of these bands for the title compound would be influenced by the piperidine substituent.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm its molecular weight and to study its fragmentation pattern, which can provide valuable structural information. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to the molecular weight of the compound (C₁₁H₁₄N₄O₄), which is 266.25 g/mol . biosynth.com The fragmentation pattern would likely involve the loss of the nitro groups, cleavage of the piperidine ring, and other characteristic fragmentations.

Computational and Theoretical Chemistry Studies of 2,4 Dinitro 5 Piperidin 1 Ylaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of 2,4-dinitro-5-piperidin-1-ylaniline. These computational methods provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to obtain the optimized molecular geometry. ijcce.ac.ir These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this compound, the geometry is characterized by the planarity of the dinitroaniline core, with the piperidine (B6355638) ring adopting a stable conformation.

A crucial aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the electron-withdrawing nitro groups significantly lower the energy of the LUMO, which is typically distributed over the aromatic ring and the nitro groups. The HOMO is often localized on the electron-donating amino and piperidinyl groups.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would likely be found around the amino group's hydrogen atoms, highlighting potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -2.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 3.7 eV Relates to chemical reactivity and stability

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations are powerful tools for predicting the reactivity of this compound and exploring potential reaction pathways. By analyzing various reactivity descriptors derived from DFT calculations, a comprehensive understanding of its chemical behavior can be achieved.

Local reactivity can be predicted using Fukui functions or by analyzing the distribution of atomic charges. These methods identify specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. For this compound, the carbon atoms of the aromatic ring attached to the nitro groups are expected to be the most electrophilic sites, making them susceptible to nucleophilic attack. researchgate.net This is a common feature in nitroaromatic compounds and is a key factor in their chemical transformations. researchgate.net

Computational studies can also model reaction pathways, such as degradation or metabolic processes. By calculating the energies of transition states and intermediates, the most likely mechanisms can be identified. mdpi.com For instance, the reduction of the nitro groups is a common metabolic pathway for nitroaromatic compounds, and DFT calculations can elucidate the step-by-step mechanism of this process.

Computational Analysis of Intra- and Intermolecular Interactions

The structure, stability, and properties of this compound are significantly influenced by a network of intra- and intermolecular interactions. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing these interactions.

Intramolecular Interactions: NBO analysis is particularly effective for studying intramolecular hydrogen bonding and hyperconjugative interactions. nih.gov In this compound, an intramolecular hydrogen bond is expected between the hydrogen of the amino group and an oxygen atom of the adjacent nitro group. NBO analysis can quantify the strength of this interaction by examining the delocalization energy between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond. nih.gov

QTAIM analysis complements NBO by characterizing the nature of chemical bonds based on the topology of the electron density. acs.org The presence of a bond critical point (BCP) between the amino hydrogen and the nitro oxygen would confirm the existence of an intramolecular hydrogen bond. The properties at the BCP, such as the electron density and its Laplacian, provide further insight into the strength and nature of this interaction. nih.gov

Table 2: NBO Analysis of Intramolecular Hydrogen Bond (Illustrative)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type

Intermolecular Interactions: In the solid state, intermolecular hydrogen bonds and π-π stacking interactions are expected to play a crucial role in the crystal packing of this compound. Computational studies of molecular dimers or clusters can reveal the preferred geometries and energies of these interactions. For example, hydrogen bonds could form between the amino group of one molecule and the nitro group of a neighboring molecule. nih.gov The electron-deficient dinitroaniline ring can also participate in π-π stacking with other aromatic systems.

Molecular Modeling of Conformational Preferences

For a substituted piperidine like the one in the title compound, the chair conformation is still expected to be predominant. However, there can be two distinct chair conformers depending on whether the dinitroaniline substituent is in an axial or equatorial position. Computational studies can calculate the relative energies of these conformers to predict the most stable arrangement. rsc.org The interplay of steric hindrance and electronic effects determines the conformational preference.

Furthermore, the orientation of the piperidine ring relative to the plane of the aniline (B41778) ring is another important conformational variable. The rotational barrier around the C-N bond connecting the piperidine and aniline moieties can be calculated to understand the flexibility of this linkage. These conformational preferences are critical as they can influence the molecule's ability to interact with other molecules, such as biological receptors. nih.gov

Table 3: Relative Energies of Piperidine Ring Conformations (Illustrative)

Conformation Substituent Position Relative Energy (kcal/mol) Population (%)
Chair Equatorial 0.00 95.5
Chair Axial 2.5 4.5

Chemical Transformations and Derivatization Strategies for 2,4 Dinitro 5 Piperidin 1 Ylaniline

Functionalization of the Primary Amine Moiety

The primary amine group at the C1 position of the benzene (B151609) ring is a key site for derivatization, offering a handle for introducing a variety of functional groups and building blocks.

The primary amine of 2,4-dinitro-5-piperidin-1-ylaniline can readily undergo acylation and amidation reactions. These transformations are fundamental in organic synthesis for the formation of amide bonds. mdpi.com The reaction typically involves the treatment of the aniline (B41778) derivative with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the hydrogen halide byproduct.

This straightforward reaction allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the parent molecule. For instance, acylation can be used to introduce alkyl, aryl, or more complex moieties, leading to a library of N-substituted derivatives with potentially varied chemical and physical characteristics. The conversion of amines to amides through N-acylation is a fundamental and reversible organic reaction that can be catalyzed by either acids or bases. mdpi.com

Table 1: Examples of Acylation Reactions

Acylating Agent Resulting N-Substituted Derivative
Acetyl Chloride N-(2,4-dinitro-5-(piperidin-1-yl)phenyl)acetamide
Benzoyl Chloride N-(2,4-dinitro-5-(piperidin-1-yl)phenyl)benzamide

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). nih.gov Most diazonium salts are unstable and are used immediately in subsequent reactions. nih.gov

The resulting diazonium salt is a versatile intermediate that can undergo a variety of coupling reactions, most notably azo coupling. In this electrophilic aromatic substitution reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form an azo compound, characterized by the -N=N- functional group. nih.govresearchgate.net The reaction of a diazonium salt with anilines, N-alkylanilines, and diphenylamine (B1679370) can yield N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles and isomeric 1-(5-nitro-2,1-benzisothiazol-3-yl)-3-substituted-3-phenyltriazenes. researchgate.net

Table 2: Azo Coupling Partners

Coupling Partner Resulting Azo Dye Structure
Phenol 2-((2,4-dinitro-5-(piperidin-1-yl)phenyl)diazenyl)phenol
Aniline 4-((2,4-dinitro-5-(piperidin-1-yl)phenyl)diazenyl)aniline

Reductive Transformations of Nitro Groups

The two nitro groups on the aromatic ring of this compound are prime targets for reduction, leading to the formation of amino groups. This transformation is a critical step in the synthesis of various derivatives, including diamines and polyamines, and is often a prelude to cyclization reactions.

The selective reduction of one nitro group in a polynitroaromatic compound is a challenging yet valuable synthetic transformation. The relative positions of the nitro groups and other substituents on the aromatic ring play a crucial role in determining the outcome of the reduction. stackexchange.com In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Several reagents can be employed for the selective reduction of nitro groups. For instance, sodium sulfide (B99878) (Na2S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com Another common method is the Zinin reduction, which historically utilized reagents like sodium polysulfide. Modern variations may employ other reducing agents. The preference for reduction is often given to the nitro group that is ortho to an amino group. stackexchange.com

For this compound, the nitro group at the C2 position is ortho to the primary amine, while the nitro group at the C4 position is para. This positional difference can be exploited to achieve selective reduction. The ortho-directing effect of the amino group can favor the reduction of the C2-nitro group.

Table 3: Reagents for Selective Nitro Group Reduction

Reagent Conditions Selectivity
Sodium Sulfide (Na2S) Varies Can be selective for one nitro group commonorganicchemistry.com
Tin(II) Chloride (SnCl2) Acidic Mild, can be selective in the presence of other reducible groups commonorganicchemistry.com

The complete reduction of both nitro groups in this compound leads to the formation of a triamine: 5-(piperidin-1-yl)benzene-1,2,4-triamine. This transformation is typically achieved using more powerful reducing agents or more forcing reaction conditions than those used for selective reduction.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Other common reducing systems include tin (Sn) or iron (Fe) in concentrated hydrochloric acid. A system of sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal complex like Ni(PPh3)4 has also been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com

The resulting triamine is a valuable precursor for the synthesis of polyamines and for the construction of complex heterocyclic systems. Polyamines with aromatic nitro groups can be prepared through reactions of aliphatic diamines with compounds like 1,5-difluoro-2,4-dinitrobenzene. researchgate.net

Cyclization Reactions and Fused Heterocyclic Ring Formation

The derivatives of this compound, particularly the diamino and polyamino compounds obtained from the reduction of the nitro groups, are excellent substrates for cyclization reactions. These reactions allow for the construction of fused heterocyclic rings, leading to novel and complex molecular architectures.

The formation of a fused ring system often involves the reaction of the newly formed adjacent amino groups with a suitable dielectrophilic reagent. For example, the 1,2-diamine moiety that can be generated from the reduction of the nitro groups can react with various one-carbon or two-carbon building blocks to form five- or six-membered heterocyclic rings, respectively.

For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a fused imidazole (B134444) ring. Similarly, reaction with a 1,2-dicarbonyl compound can result in the formation of a fused pyrazine (B50134) ring. The synthesis of fused heterocyclic systems is a broad and active area of research, with numerous strategies available for constructing a wide variety of ring systems. researchgate.netresearchgate.net The synthesis of thieno- and pyrazolo stackexchange.comjsynthchem.combiosynth.comthiadiazines has been achieved through the cyclization of isocyanates formed from the Curtius rearrangement of acyl azides. clockss.org Furthermore, novel stackexchange.comjsynthchem.combiosynth.comtriazolo[1,5-b] stackexchange.comjsynthchem.combiosynth.comnih.govtetrazines have been synthesized via the oxidation of 1,2,4,5-tetrazines bearing amidine fragments. beilstein-journals.org

Table 4: Potential Fused Heterocyclic Systems from this compound Derivatives

Diamine Precursor Reagent Fused Heterocyclic System
5-(piperidin-1-yl)benzene-1,2-diamine Formic Acid Imidazo[4,5-f]piperidine derivative
5-(piperidin-1-yl)benzene-1,2-diamine Glyoxal (B1671930) Pyrazino[2,3-f]piperidine derivative

Synthesis of Benzimidazole (B57391) Derivatives from Dinitroanilines

The synthesis of benzimidazoles from dinitroaniline precursors is a well-established strategy in heterocyclic chemistry. The core transformation involves the reduction of the two nitro groups to form an ortho-phenylenediamine intermediate, which can then be cyclized with a suitable one-carbon synthon to yield the benzimidazole ring system. tuiasi.ro

A plausible pathway for the synthesis of benzimidazole derivatives from this compound would begin with the selective or complete reduction of the nitro groups. The resulting diamino derivative, 4-piperidin-1-yl-benzene-1,2-diamine, can then undergo condensation with various reagents to form the desired benzimidazole core.

Common methods for the cyclization step include the Phillips method, which utilizes carboxylic acids, or reactions with aldehydes, nitriles, or other one-carbon sources. tuiasi.ronih.gov For instance, reaction with a carboxylic acid would yield a 2-substituted benzimidazole. The choice of the carboxylic acid allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring.

Table 1: Potential Benzimidazole Derivatives from this compound This table is interactive. Click on the headers to sort.

Starting Material Reagent for Cyclization Potential Product
4-piperidin-1-yl-benzene-1,2-diamine Formic Acid 5-piperidin-1-yl-1H-benzimidazole
4-piperidin-1-yl-benzene-1,2-diamine Acetic Acid 2-methyl-5-piperidin-1-yl-1H-benzimidazole
4-piperidin-1-yl-benzene-1,2-diamine Benzoic Acid 2-phenyl-5-piperidin-1-yl-1H-benzimidazole
4-piperidin-1-yl-benzene-1,2-diamine p-nitrobenzoic acid 2-(4-nitrophenyl)-5-piperidin-1-yl-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles can also be achieved through a one-pot dehydrogenative coupling of the in situ-formed diamine with primary alcohols, a method that has been shown to be effective with cobalt-based catalysts. rsc.orgacs.org This approach offers a more atom-economical and potentially milder alternative to traditional condensation methods.

Formation of Other Condensed Azaheterocyclic Systems

Following the initial reduction of the dinitroaniline to the corresponding ortho-diamine, a variety of other condensed azaheterocyclic systems can be accessed through reactions with appropriate dicarbonyl compounds or their equivalents. The formation of these ring systems significantly expands the chemical space accessible from this compound.

One prominent example is the synthesis of quinoxaline (B1680401) derivatives. The reaction of the 4-piperidin-1-yl-benzene-1,2-diamine intermediate with α-dicarbonyl compounds, such as glyoxal or benzil, would lead to the formation of the corresponding quinoxaline ring. The substituents on the dicarbonyl compound would determine the substitution pattern on the newly formed heterocyclic ring.

Table 2: Potential Condensed Azaheterocyclic Systems This table is interactive. Click on the headers to sort.

Intermediate Reagent Resulting Heterocyclic System
4-piperidin-1-yl-benzene-1,2-diamine Glyoxal 6-piperidin-1-ylquinoxaline
4-piperidin-1-yl-benzene-1,2-diamine Benzil 2,3-diphenyl-6-piperidin-1-ylquinoxaline
4-piperidin-1-yl-benzene-1,2-diamine 1,2-Cyclohexanedione 1,2,3,4-tetrahydro-7-piperidin-1-ylphenazine

Furthermore, the reaction with 1,2-dicarbonyl compounds that are part of a cyclic system, such as 1,2-cyclohexanedione, would result in the formation of more complex fused systems, such as tetrahydrophenazines. These transformations highlight the utility of the ortho-diamine intermediate as a versatile building block for the synthesis of a wide array of azaheterocycles.

Chemical Modifications and Derivatization of the Piperidine (B6355638) Ring

The piperidine moiety in this compound provides another handle for chemical modification and derivatization. The nitrogen atom of the piperidine ring is nucleophilic and can readily participate in a variety of reactions. ambeed.com Additionally, the carbon atoms of the piperidine ring can be functionalized, although this often requires more specialized methods. researchgate.netnih.govmdpi.comnih.gov

N-alkylation and N-arylation are common strategies to introduce substituents on the piperidine nitrogen. These reactions typically involve the treatment of the piperidine-containing compound with an appropriate alkyl halide or aryl halide, often in the presence of a base. These modifications can significantly alter the steric and electronic properties of the molecule.

More advanced strategies for piperidine derivatization include ring-opening reactions, ring-expansion reactions, and the introduction of functional groups onto the carbon skeleton of the ring. news-medical.netscience.gov For instance, recent advances in C-H activation and functionalization could potentially be applied to introduce substituents at specific positions on the piperidine ring, further increasing the molecular diversity of the derivatives. news-medical.net The development of such methods is an active area of research in organic synthesis and drug discovery. researchgate.net

Table 3: Potential Derivatizations of the Piperidine Ring This table is interactive. Click on the headers to sort.

Reaction Type Reagent Potential Modification
N-Alkylation Methyl iodide Formation of a quaternary ammonium (B1175870) salt
N-Acylation Acetyl chloride Formation of an N-acetylpiperidine derivative
C-H Functionalization Various (e.g., via radical reactions) Introduction of substituents on the piperidine ring carbons

These derivatization strategies for the piperidine ring, in conjunction with the transformations of the dinitroaniline core, underscore the potential of this compound as a versatile scaffold for the synthesis of a wide range of complex and potentially biologically active molecules.

Supramolecular Chemistry and Non Covalent Interactions of 2,4 Dinitro 5 Piperidin 1 Ylaniline Derivatives

Analysis of Hydrogen Bonding Networks and Architectures

While specific studies on the hydrogen bonding networks of 2,4-dinitro-5-piperidin-1-ylaniline are not extensively documented in the reviewed literature, the molecular structure allows for the formation of significant hydrogen bonds. The primary amine (-NH2) group and the two nitro (-NO2) groups are key functional groups in this regard. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can serve as hydrogen bond acceptors.

In related nitroaniline compounds, such as 1,3-diamino-4-nitrobenzene, molecules are linked by N—H⋯O hydrogen bonds to form net-like structures. researchgate.net For instance, in 1,3-diamino-4-nitrobenzene, the N⋯O distances are approximately 2.964 Å and 3.021 Å, with N—H⋯O angles of 155° and 149°, respectively, leading to the formation of (4,4) nets. researchgate.net Similarly, in 3,5-dinitroaniline, three N—H⋯O hydrogen bonds with N⋯O distances ranging from 3.344 Å to 3.433 Å result in deeply puckered, interwoven nets. researchgate.net

Based on these examples, it can be inferred that this compound would also exhibit extensive intermolecular hydrogen bonding. The presence of the bulky piperidine (B6355638) group might introduce steric hindrance that could influence the final three-dimensional architecture of the hydrogen-bonded network.

Compound Interacting Groups N⋯O Distances (Å) **N—H⋯O Angles (°) **Resulting Architecture
1,3-Diamino-4-nitrobenzeneN—H⋯O2.964, 3.021155, 149(4,4) nets researchgate.net
3,5-DinitroanilineN—H⋯O3.344 - 3.433150 - 167Interwoven puckered nets researchgate.net

Aromatic π-π Stacking Interactions in Molecular Assemblies

Aromatic π-π stacking is a significant non-covalent interaction that contributes to the stability of molecular assemblies. mdpi.com This interaction arises from the attractive forces between the electron-rich π-systems of aromatic rings. In the case of this compound, the dinitrophenyl ring constitutes the aromatic system capable of engaging in π-π stacking.

These interactions are fundamental in various chemical and biological phenomena, including the stabilization of DNA and protein structures, and play a role in controlling the selectivity of organic reactions. mdpi.com The presence of electron-withdrawing nitro groups on the aniline (B41778) ring of this compound influences the electron density of the aromatic ring, which in turn affects the nature and strength of the π-π stacking interactions. Theoretical studies on similar aromatic systems have shown that such interactions can significantly influence molecular organization. nih.gov For instance, studies on tryptanthrin (B1681603) analogues have demonstrated that π-stacking with DNA base pairs can have an energetic preference of 2-4 kcal/mol, a considerable factor at physiological temperatures. nih.gov

Interaction Type Participating Moiety Significance
π-π StackingDinitrophenyl ringStabilization of molecular assemblies, control of crystal packing mdpi.com

Intermolecular Forces and Their Influence on Self-Assembly

The self-assembly of this compound derivatives into well-defined supramolecular structures is governed by a combination of intermolecular forces. Besides the prominent hydrogen bonding and π-π stacking, other forces such as dipole-dipole interactions and van der Waals forces are also at play. The nitro groups, with their large dipole moments, contribute significantly to the dipole-dipole interactions within the molecular assembly.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound make it a potential candidate for applications in host-guest chemistry, which involves the formation of a complex between a host molecule and a guest molecule. The aromatic ring and the functional groups of this compound could allow it to act as a guest, forming inclusion complexes with various host molecules like cyclodextrins.

For example, a similar compound, 2,4-dinitrophenol, has been shown to form a host-guest inclusion complex with β-cyclodextrin. nih.gov The formation of this complex was confirmed by various analytical techniques, and the binding constant was determined. nih.gov In another instance, piperidine derivatives have been encapsulated within β-cyclodextrin to create new dosage forms with potentially reduced toxicity. mdpi.com This suggests that this compound could similarly be encapsulated by host molecules, a process driven by a combination of hydrophobic effects and specific intermolecular interactions between the host and the guest. Such host-guest systems are of interest for applications in drug delivery and molecular sensing.

Host Molecule Guest Molecule (Example) Potential Application
β-Cyclodextrin2,4-Dinitrophenol nih.govDrug delivery, molecular sensing
β-CyclodextrinPiperidine derivatives mdpi.comCreation of new dosage forms

Applications of 2,4 Dinitro 5 Piperidin 1 Ylaniline As a Synthetic Building Block

Precursor in the Synthesis of Diverse Functionalized Amines

The dinitroaniline scaffold is a cornerstone in the synthesis of a wide array of functionalized amines. The reactivity of the aromatic ring, which is heavily influenced by the two nitro groups, allows for specific chemical transformations. Dinitroaniline derivatives are often synthesized via nucleophilic aromatic substitution, for instance, by reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia or other amines. wikipedia.orggoogle.com This foundational chemistry underscores the role of the dinitrophenyl unit as a key component for building substituted amine structures.

The presence of both amino and nitro functional groups makes dinitroanilines model systems for studying chemical reactivity. While the strong electron-withdrawing nature of the nitro groups deactivates the ring towards electrophilic attack, it simultaneously activates it for nucleophilic substitution. This dual reactivity allows for the strategic introduction of various functional groups.

Furthermore, derivatives of dinitroanilines are synthesized to modulate properties like hydrophilicity for specific applications. By altering substituents on the amine or other positions of the aromatic ring, chemists can create a library of compounds with tailored characteristics. nih.gov This highlights the utility of the core 2,4-dinitroaniline (B165453) structure as a modifiable platform for generating diverse amine-containing molecules.

Table 1: Synthetic Reactions Involving Dinitroaniline Derivatives

Reactant Class Reaction Type Product Class Significance
1-Chloro-2,4-dinitrobenzene Nucleophilic Aromatic Substitution 2,4-Dinitroanilines Fundamental route to the dinitroaniline core wikipedia.orggoogle.com
2-Nitroanilines Reductive Cyclocondensation Benzimidazoles Formation of heterocyclic systems pcbiochemres.com

Intermediate in the Construction of Complex Heterocyclic Frameworks

The structural features of 2,4-dinitro-5-piperidin-1-ylaniline make it a valuable intermediate for the synthesis of complex heterocyclic compounds. The presence of an amino group ortho to a nitro group is a classic precursor for the formation of benzimidazoles, a class of heterocycles with significant biological activity. pcbiochemres.com The typical synthetic route involves the reduction of the nitro group to an amine, creating an o-phenylenediamine derivative, which can then undergo cyclization with various reagents like aldehydes or carboxylic acids. pcbiochemres.comorganic-chemistry.orgsioc-journal.cn

Numerous methods have been developed for this transformation, including one-pot procedures that combine the reduction of the nitro group and the subsequent cyclization into a single, efficient step. pcbiochemres.comorganic-chemistry.orgsioc-journal.cn For example, 2-nitroanilines can react with aldehydes in the presence of a reducing system to yield 2-substituted benzimidazoles. pcbiochemres.com While the synthesis of a Schiff base followed by reduction is a possible pathway, challenges can arise from the presence of multiple nitro groups, which may lead to side products. researchgate.net

Aminopyrazoles, which are structurally related to aminopiperidines through the presence of a key amino functional group, are known precursors for a wide variety of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolotriazines. beilstein-journals.org This demonstrates the general principle of using amino-substituted heterocycles and aromatic compounds as building blocks for more elaborate fused-ring structures.

Utility in the Design and Synthesis of Ligands for Coordination Chemistry

Molecules containing nitrogen and sulfur atoms, such as this compound, often serve as effective ligands in coordination chemistry. nih.gov The nitrogen atoms in the piperidine (B6355638) and aniline (B41778) moieties, as well as the oxygen atoms of the nitro groups, possess lone pairs of electrons that can be donated to a metal center to form coordination complexes. nih.gov

The ability of a molecule to act as a ligand depends on the number and type of donor atoms it contains. Ligands can be bidentate, coordinating to a metal ion through two donor sites, or have higher denticity. nih.gov For instance, certain triazole-based ligands coordinate to metal ions through both a sulfur atom and a nitrogen atom of an amino group, forming a stable five-membered chelate ring. nih.gov Similarly, the piperidine and aniline nitrogens in this compound could potentially coordinate to a single metal ion.

The coordination chemistry of ligands like aminopyridines has been explored, forming complexes with various transition metals. nih.gov The specific geometry of the resulting complex, such as tetrahedral or square planar, is influenced by the metal ion and the ligand structure. nih.govnih.gov Although specific studies on the coordination complexes of this compound are not widely documented, its constituent functional groups are well-established participants in the formation of coordination compounds.

Table 2: Potential Coordination Sites in this compound

Functional Group Potential Donor Atom(s) Role in Coordination
Piperidine Nitrogen Lewis base, forms coordinate bond with metal ions.
Aniline Nitrogen Lewis base, potential for chelation with piperidine N.

Role in the Development of Advanced Organic Materials

Dinitroaniline derivatives are important chromophores used in the development of dyes and other advanced organic materials. The characteristic electronic structure, featuring electron-donating amino groups and electron-withdrawing nitro groups (a "push-pull" system), is responsible for their intense color and interesting photophysical properties. mdpi.comresearchgate.net This molecular design leads to strong absorption in the visible region of the electromagnetic spectrum. mdpi.com

Compounds with this push-pull architecture are often investigated for applications as sensors, probes, and photochromic materials. mdpi.comresearchgate.netresearchgate.netmdpi.com For example, a dye synthesized from a related N-2,4-dinitrophenylpyridinium salt was shown to exhibit photochromic properties, meaning its color changes upon exposure to light. researchgate.netmdpi.com The photophysical behavior of these molecules can be sensitive to their environment, such as solvent polarity or pH, making them useful as probes. mdpi.com Some dinitrophenyl derivatives show significant acidochromism, changing color in response to changes in pH. mdpi.comresearchgate.net

The versatility of the dinitroaniline core allows for its incorporation into various material types. They are used in the manufacture of azo dyes, disperse dyes, printing inks, and toners. wikipedia.org The study of 2,4-dinitrophenyl derivatives is therefore central to the field of materials chemistry, with ongoing research into new compounds with tailored optical and electronic properties. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-chloro-2,4-dinitrobenzene
N-2,4-dinitrophenylpyridinium chloride
Ammonia
Benzimidazole (B57391)
o-phenylenediamine
Aminopyrazole
Pyrazolopyrimidine
Pyrazolotriazine

Advanced Research Perspectives and Future Directions for 2,4 Dinitro 5 Piperidin 1 Ylaniline Research

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The development of efficient and selective synthetic methods is paramount in organic chemistry. For 2,4-dinitro-5-piperidin-1-ylaniline, future research will heavily focus on novel catalytic systems to improve synthesis and enable new transformations. Modern synthetic chemistry is increasingly utilizing advanced catalytic systems to enhance the efficiency, selectivity, and environmental sustainability of chemical processes.

Metallic catalysts are crucial for increasing the yield of nitroaniline derivatives. google.comgoogleapis.com Metals such as copper, manganese, iron, nickel, and cobalt, along with their respective compounds (halides, oxides, carboxylates), have shown promise in amination reactions. google.com For instance, in related preparations, the use of a copper catalyst has been shown to significantly increase the yield of the desired nitroaniline product. googleapis.com

Furthermore, palladium-containing catalysts are effective for the hydrogenation of dinitroanilines, a key transformation that could be applied to derivatives of the target molecule. Phase-transfer catalysts also represent a promising avenue, as they can enhance reaction rates and efficiency in multiphasic systems. The exploration of these and other novel catalytic systems, including nanocatalysts and biocatalysts, will be essential for developing more sustainable and economical synthetic pathways to this compound and its analogs.

Table 1: Potential Catalytic Systems for this compound Synthesis
Catalyst TypeSpecific ExamplesPotential ApplicationKey Advantages
Metallic CatalystsCopper (I) Chloride, Manganese Acetate, Iron (III) ChlorideC-N cross-coupling reactions for introducing the piperidine (B6355638) moiety.Increased reaction yield and rate. google.comgoogleapis.com
Palladium CatalystsPalladium on Carbon (Pd/C)Selective reduction of nitro groups for further derivatization.High efficiency in hydrogenation reactions.
Phase-Transfer CatalystsQuaternary Ammonium (B1175870) Salts (e.g., TBAB)Facilitating reactions between reactants in different phases.Enhanced reaction rates and efficiency.

High-Throughput Experimentation in Derivatization and Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of numerous reaction conditions. sygnaturediscovery.combmglabtech.comdrugtargetreview.com This methodology utilizes robotics, liquid handling devices, and sensitive detectors to conduct millions of chemical tests in a short period. wikipedia.org For this compound, HTE can be employed to swiftly optimize synthetic conditions and explore a wide range of derivatives.

The process involves setting up arrays of reactions in microplates (e.g., 96, 384, or 1536-well plates), where parameters such as catalysts, ligands, solvents, temperature, and reactant ratios can be systematically varied. nih.gov Automation is a key element, with robotic systems preparing, incubating, and analyzing these plates simultaneously. wikipedia.org This approach can accelerate the discovery of optimal conditions, potentially identifying novel catalysts or solvent systems that significantly improve the yield and purity of the target compound. purdue.edu

For derivatization, HTE allows for the screening of large compound libraries to be reacted with the this compound core, rapidly generating a diverse set of new molecules for further testing. bmglabtech.comnih.gov The integration of HTE with rapid analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), enables the screening of hundreds of unique reactions in minutes, drastically reducing the time required for research and development. purdue.edu

Table 2: Parameters for High-Throughput Experimentation (HTE) in Reaction Optimization
ParameterVariables to ScreenObjective
CatalystDifferent metals (Pd, Cu, Ni), ligands, and catalyst loadings.Identify the most active and selective catalyst.
SolventA range of polar aprotic, polar protic, and nonpolar solvents.Determine the solvent that maximizes yield and minimizes side products.
TemperatureScreening a gradient of temperatures (e.g., 25°C to 150°C).Find the optimal energy input for the reaction.
BaseOrganic and inorganic bases of varying strengths.Optimize proton abstraction and catalyst activation.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced spectroscopic probes that allow for in-situ (in the reaction mixture) monitoring provide real-time data on the consumption of reactants and the formation of products and intermediates. mt.comspiedigitallibrary.org This approach avoids the potential inaccuracies of offline analysis, where transient species might be missed. spectroscopyonline.com

For the synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. mt.comresearchgate.net These methods can track changes in the vibrational modes of functional groups. For example, an FTIR probe could monitor the disappearance of an N-H stretch from a precursor and the appearance of new bands associated with the formation of the C-N bond linking the piperidine ring. Changes in the characteristic symmetric and asymmetric stretches of the nitro groups (NO₂) could also be tracked to follow the reaction's progress.

These spectroscopic techniques provide critical information that enables chemists to:

Identify and characterize transient intermediates , offering deeper mechanistic insight. spectroscopyonline.comfrontiersin.org

Determine reaction endpoints accurately , preventing unnecessary heating or the formation of degradation products. spectroscopyonline.com

Optimize reaction conditions in real-time by observing the immediate effect of changing parameters like temperature or reagent addition. mt.com

Ensure reaction robustness for safe and efficient scale-up from the laboratory to production. mt.com

Table 3: Comparison of In-Situ Spectroscopic Probes for Reaction Monitoring
TechniqueInformation ProvidedAdvantages for this Synthesis
FTIR SpectroscopyChanges in functional groups with strong dipole moments (e.g., C=O, N-H, N-O).Excellent for monitoring the key functional group transformations in real-time. spiedigitallibrary.org
Raman SpectroscopyChanges in functional groups with polarizable bonds (e.g., C=C, C-N, aromatic rings).Complementary to FTIR; less interference from polar solvents like water. researchgate.net
NMR SpectroscopyDetailed structural information on all soluble species in the reaction.Provides unambiguous identification of reactants, intermediates, and products.

Integration with Machine Learning and Artificial Intelligence for Predictive Organic Chemistry

The intersection of organic chemistry and artificial intelligence (AI) is revolutionizing how synthetic routes are designed and optimized. researchgate.netarizona.edu Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. researchgate.netnih.gov

For a molecule like this compound, AI can be applied in several ways:

Forward Reaction Prediction : Given a set of reactants and conditions, ML models can predict the most likely product and its yield. researchgate.net This saves significant time and resources by avoiding unpromising experiments. researchgate.net

Retrosynthesis Planning : AI tools can work backward from the target molecule to suggest potential starting materials and reaction sequences, often uncovering non-intuitive or novel synthetic routes. researchgate.netchemcopilot.com

Reaction Optimization : By analyzing data from HTE, AI algorithms can identify complex relationships between reaction parameters and outcomes, guiding chemists toward the optimal conditions more rapidly than traditional methods. digitellinc.comnih.gov

Catalyst and Reagent Discovery : AI can screen virtual libraries of compounds to identify new potential catalysts or reagents for specific transformations, accelerating the development of the novel catalytic systems discussed in section 9.1.

Table 4: Applications of AI/ML in this compound Research
AI/ML ApplicationDescriptionImpact on Research
Reaction Outcome PredictionAlgorithms predict the products and yields of a reaction based on inputs. eurekalert.orgReduces trial-and-error experimentation; prioritizes high-yield pathways.
Computer-Aided Synthesis Planning (CASP)Software suggests synthetic routes by deconstructing the target molecule. researchgate.netAccelerates the design of efficient syntheses and discovers novel routes. chemcopilot.com
Model-Guided OptimizationML models analyze experimental data to suggest the next set of optimal conditions.Achieves higher yields and purity with fewer experiments. digitellinc.com
Predictive ModelingPredicts properties (e.g., reactivity, solubility) of new derivatives.Focuses synthetic efforts on molecules with desired characteristics.

Q & A

Q. How can machine learning models be implemented to predict novel derivatives while addressing challenges in training datasets for nitro-substituted piperidine-aniline hybrids?

  • Methodological Answer :
  • Data Augmentation : Generate synthetic data via SMILES enumeration to compensate for limited experimental datasets.
  • Transfer Learning : Pre-train models on larger nitroaromatic datasets (e.g., PubChem) before fine-tuning on target compounds.
  • Uncertainty Quantification : Use Bayesian neural networks to flag low-confidence predictions for experimental validation .

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